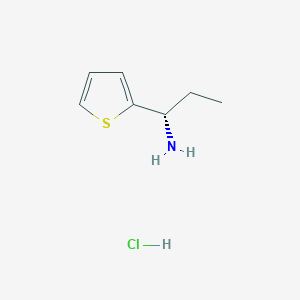

![molecular formula C9H22N2 B2838075 二乙基[4-(甲基氨基)丁基]胺 CAS No. 74332-29-9](/img/structure/B2838075.png)

二乙基[4-(甲基氨基)丁基]胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

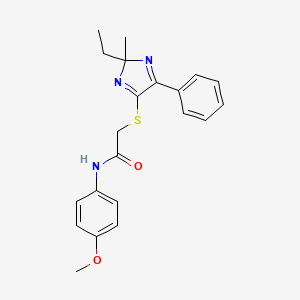

“Diethyl[4-(methylamino)butyl]amine” is a chemical compound that is a derivative of amines . It is a secondary amine, which means it has two alkyl groups attached to the nitrogen . It is a colorless liquid, but commercial samples often appear brown due to impurities . It has a strong ammonia-like odor .

Synthesis Analysis

The synthesis of amines like “Diethyl[4-(methylamino)butyl]amine” can be achieved through various methods. One common method is the reductive amination of aldehydes or ketones . This involves the formation of an imine from an amine and an appropriate aldehyde or ketone, followed by the reduction of the imine to an amine . This process avoids the problem of multiple alkylations .

Molecular Structure Analysis

The molecular structure of “Diethyl[4-(methylamino)butyl]amine” is derived from its IUPAC name. The “Diethyl” part indicates two ethyl groups (CH3CH2-), the “4-(methylamino)butyl” part indicates a butyl group (four carbon chain) with a methylamino group (-NHCH3) attached to the fourth carbon .

Chemical Reactions Analysis

Amines like “Diethyl[4-(methylamino)butyl]amine” can participate in a variety of chemical reactions. They can engage in hydrogen bonding with water . They can also participate in Mannich reactions involving the installation of diethylaminomethyl substituents .

Physical And Chemical Properties Analysis

“Diethyl[4-(methylamino)butyl]amine” is a flammable, weakly alkaline liquid that is miscible with most solvents . It has a strong ammonia-like odor . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

科学研究应用

二氧化碳捕集应用:

- DEAB 已被研究其在二氧化碳 (CO2) 捕集中 的潜力。它已被合成以结合胺混合物的优点,例如低再生能耗和高 CO2 吸收。DEAB 在 CO2 吸收中表现出有希望的性能,尤其是在较高的 CO2 分压下,表明其在减少碳排放相关的环境应用中是有效的 (Masoumi, Keshavarz, & Rastgoo, 2014); (Cao, Gao, Ling, Huang, & Liang, 2020)。

有机金属化学:

- 在有机金属化学中,DEAB 已用于涉及铑 (I) 和铂 (II) 的反应。这些研究探讨了其在选择性碳-碳和碳-氢键活化中的作用,展示了其在复杂化学合成过程中的用处 (Gandelman, Vigalok, Shimon, & Milstein, 1997)。

生物化学中的质谱:

- DEAB 衍生物已被用于研究 N 连接的碳水化合物。使用电喷雾和碰撞诱导解离碎片光谱分析这些衍生物,表明 DEAB 在高级生化分析中的应用 (Harvey, 2000)。

分子识别和结合:

- 已合成含 DEAB 的化合物用于通过碱基配对进行分子识别。这些化合物被设计成与鸟苷单磷酸形成复合物,说明了 DEAB 在分子生物学和药物设计中的应用 (Furuta, Magda, & Sessler, 1991)。

用于 CO2 捕集的溶解度研究:

- 基于 DEAB 的溶剂已对其在 CO2 捕集过程中的溶解度进行了研究。研究表明,与传统胺相比,DEAB 及其衍生物具有更高的 CO2 吸收能力和循环能力,突出了其在 CO2 捕集技术中的潜力 (Liu, Chan, Tontiwachwuthikul, & Idem, 2019)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

N',N'-diethyl-N-methylbutane-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-4-11(5-2)9-7-6-8-10-3/h10H,4-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMPEGRPXGJWRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCNC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2837992.png)

![1-[(4-Methylphenyl)sulfonyl]pyrrolidin-3-amine](/img/structure/B2837995.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-methylbenzamide](/img/structure/B2837997.png)

![1-methyl-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2838001.png)

![N-(2-(dimethylamino)ethyl)-4-fluoro-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2838002.png)

![N-[4-(6-methoxypyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2838008.png)

![3-{[4-(trifluoromethyl)anilino]methylene}-2-benzofuran-1(3H)-one](/img/structure/B2838011.png)

![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2838013.png)